molecular formula C11H9ClO4 B1434637 7-(2-Chloroacetyl)-4-methoxy-2,3-dihydro-1-benzofuran-3-one CAS No. 1803601-73-1

7-(2-Chloroacetyl)-4-methoxy-2,3-dihydro-1-benzofuran-3-one

Cat. No. B1434637
M. Wt: 240.64 g/mol
InChI Key: NFGLLURJBWACGJ-UHFFFAOYSA-N
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Description

Chloroacetyl isocyanate, a compound that shares the chloroacetyl group with your compound, is used as a laboratory chemical . It’s considered hazardous, with risks including skin and eye damage, respiratory irritation, and toxicity if swallowed .


Synthesis Analysis

While specific synthesis methods for your compound aren’t available, similar compounds such as pyrrolidine derivatives have been synthesized using various strategies, including ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Chemical Reactions Analysis

Cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles . They can act as both N- and C-nucleophiles, and their reactions with various reactants are used in the synthesis of a variety of polyfunctional heterocyclic compounds .

Scientific Research Applications

Synthesis and Biological Applications

  • Novel Benzofurans and Their Cytotoxic Activity

    Research has shown the isolation of new benzofurans from the seeds of Styrax perkinsiae, which exhibited cytotoxic activity against breast cancer cell lines MCF-7 and MDA-MB-231 (Qi-Lin Li et al., 2005). This underscores the potential of benzofuran derivatives in the development of anticancer agents.

  • Material Science - Dielectric and Thermal Properties

    The synthesis of a methacrylate polymer bearing a chalcone side group, including a benzofuran derivative, was studied for its dielectric and thermal properties. The polymer demonstrated variable dielectric constants and loss with temperature, indicating its potential application in electronic materials (T. Çelik & M. Coskun, 2018).

  • β-Amyloid Aggregation Inhibition

    A specific benzofuran derivative was synthesized and identified as a potent β-amyloid aggregation inhibitor, suggesting its application in Alzheimer's disease research and therapy (H. Choi et al., 2003).

Polymer Science

  • Copolymers of Benzofuryl Methylmethacrylate: The synthesis and characterization of copolymers made from 7-methoxy-2-acetyl benzofuryl methylmethacrylate with styrene were explored. The study delved into the copolymers' reactivity ratios and thermal properties, highlighting the versatile applications of such materials in creating polymers with tailored properties (Z. Ilter et al., 2015).

Chemical Synthesis and Mechanism Studies

  • Mechanism of Reactions with Lead(IV) Acetate: The reactions of benzopyrans with lead(IV) acetate have been studied, leading to the synthesis of various benzofuran derivatives. These studies are crucial for understanding the reaction mechanisms and pathways in organic synthesis, providing a foundation for further chemical research (Kazu Kurosawa et al., 1980).

Additional Cytotoxic Compounds

  • Cytotoxic Neolignans from Persea obovatifolia: Research identified additional cytotoxic neolignans in Persea obovatifolia, including compounds with benzofuran elements. These compounds showed significant cytotoxic activities against various cancer cell lines, indicating the therapeutic potential of benzofuran derivatives in cancer treatment (I. Tsai et al., 1998).

Safety And Hazards

Chloroacetyl isocyanate, a compound that shares the chloroacetyl group with your compound, is considered hazardous. It can cause severe skin burns and eye damage, may cause respiratory irritation, and is toxic if swallowed .

Future Directions

While specific future directions for your compound aren’t available, research into similar compounds is ongoing. For example, pyrimidone derivatives have been studied as potential inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase, a new treatment option for malaria . Additionally, chromenylurea and chromanylurea derivatives have been evaluated as anti-TNF-α agents that target the p38 MAPK pathway .

properties

IUPAC Name

7-(2-chloroacetyl)-4-methoxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO4/c1-15-9-3-2-6(7(13)4-12)11-10(9)8(14)5-16-11/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGLLURJBWACGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=O)COC2=C(C=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Chloroacetyl)-4-methoxy-2,3-dihydro-1-benzofuran-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(2-Chloroacetyl)-4-methoxy-2,3-dihydro-1-benzofuran-3-one

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